molecular formula C10H21ClN2O4 B2596232 methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride CAS No. 1773518-48-1

methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

Cat. No.: B2596232
CAS No.: 1773518-48-1
M. Wt: 268.74
InChI Key: RFJFEVAFFUOPOK-OGFXRTJISA-N
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Description

Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a chiral amino ester derivative featuring a Boc (tert-butoxycarbonyl)-protected amine and a methyl ester group. This compound is structurally related to intermediates used in peptide synthesis and pharmaceutical research.

  • Hydrogenation: Reduction of nitro or azide intermediates using catalysts like Pd/C .
  • Protection/Deprotection: Introduction of the Boc group under standard conditions (e.g., di-tert-butyl dicarbonate) .
  • Esterification: Conversion of carboxylic acids to methyl esters via acid-catalyzed esterification .
  • Salt Formation: Isolation as a hydrochloride salt to enhance stability and solubility.

The Boc group provides acid-labile protection, making the compound suitable for applications requiring controlled deprotection in acidic environments.

Properties

IUPAC Name

methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJFEVAFFUOPOK-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine and oxo derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is characterized by its molecular formula C15H22N2O4C_{15}H_{22}N_2O_4 and a molecular weight of approximately 294.35 g/mol. It is classified as a carbamate ester and an alpha-amino acid ester, making it functionally related to both phenylalanine and tert-butanol .

Drug Development

This compound plays a crucial role in drug development, particularly in the synthesis of peptide-based therapeutics. Its structure allows for modifications that can enhance the pharmacological properties of peptides, making it valuable for creating more effective drugs against various diseases, including cancer and metabolic disorders.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific cancer cell lines by targeting mitotic processes. This was achieved through high-throughput screening methods that identified compounds capable of inducing multipolar spindle formation in centrosome-amplified cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to modify the activity of certain enzymes makes it a candidate for treating conditions where enzyme regulation is critical.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound AHSET (KIFC1)0.5
Compound BEg50.8
This compoundUnknownTBD

Protein Interaction Studies

Research has shown that this compound can be used to study protein interactions within cellular environments. By labeling this compound with fluorescent tags, researchers can visualize the binding dynamics between proteins and their ligands.

Case Study:
In a recent study, this compound was tagged to observe its interaction with HSET proteins in human cancer cells, revealing insights into the mechanistic pathways involved in cell division and tumor progression .

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group present in this compound makes it an excellent choice for peptide synthesis via solid-phase methods. The Boc group serves as a protective group that can be easily removed under mild conditions, facilitating the assembly of complex peptide structures.

Data Table: Comparison of Protective Groups in Peptide Synthesis

Protective GroupStabilityEase of RemovalCommon Use
BocHighMild AcidPeptide Synthesis
FmocModerateBasePeptide Synthesis
ZLowAcidShort Peptides

Mechanism of Action

The mechanism of action of methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves the protection of amine groups during chemical reactions. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Compound Name Key Functional Groups Protecting Groups Salt Form
Target Compound Boc-protected amine, methyl ester Boc Hydrochloride
MPI26b Z-group (benzyloxycarbonyl), tert-butoxy Z, tert-butyl Neutral ester
MPI16b Boc-like tert-butoxy, methyl ester tert-butyl Neutral ester
(3R)-3-Benzyl-4-Boc-amino-butanoic acid Boc-protected amine, carboxylic acid Boc Free acid

Key Observations :

  • The target compound’s Boc group offers better stability under basic conditions compared to MPI26b’s acid-sensitive Z-group .
  • The hydrochloride salt enhances aqueous solubility compared to neutral esters (MPI26b, MPI16b) or free acids .
  • MPI16b’s tert-butoxy group mimics the Boc’s steric bulk but lacks the carbonyl, altering reactivity .

Key Observations :

  • The target compound’s synthesis likely combines steps from (hydrogenation, Boc protection) and (esterification).
  • Chromatography is preferred for complex mixtures (MPI26b, MPI16b), while crystallization is effective for Boc-protected acids .

Physical and Spectral Properties

NMR Data Comparison (13C Key Peaks):
Compound Boc/Z Carbonyl (ppm) Ester Carbonyl (ppm) tert-Butyl (ppm)
Target Compound ~155 (Boc C=O) ~170 (methyl ester) 28–29 (t-Bu)
MPI26b 155.99 (Z C=O) 172.90 (ester) 28.62 (t-Bu)
155 (Boc C=O) N/A (carboxylic acid) 28.24 (t-Bu)

Key Observations :

  • The Boc and Z groups exhibit distinct carbonyl shifts (~155 ppm), useful for structural verification.
  • Methyl esters show higher carbonyl shifts (~170 ppm) compared to carboxylic acids (absent in target/MPI26b).

Biological Activity

Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, efficacy, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H19ClN2O4
  • Molecular Weight : 250.72 g/mol
  • CAS Number : 480449-84-1

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets. The presence of the amino group allows for hydrogen bonding and ionic interactions with enzyme active sites, while the tert-butoxycarbonyl (Boc) group enhances stability and solubility.

Biological Activities

  • Antioxidant Activity :
    • Studies have shown that compounds similar to methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated high radical-scavenging activity in assays such as ABTS and FRAP, indicating their potential to mitigate oxidative stress in biological systems .
  • Enzyme Inhibition :
    • Research indicates that related compounds can act as inhibitors of various enzymes, including histone deacetylases (HDACs). The inhibition of HDACs is crucial for regulating gene expression and has implications in cancer therapy . The structural modifications in the amino acid backbone influence the potency of these inhibitors.
  • Neuroprotective Effects :
    • Preliminary studies suggest that methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate may exert neuroprotective effects by reducing lipid peroxidation in neuronal cells. This activity is critical for preventing neurodegenerative diseases caused by oxidative damage .

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various amino acid derivatives, methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate showed an IC50 value comparable to established antioxidants like Trolox. The compound effectively inhibited lipid peroxidation, demonstrating its potential utility in formulations aimed at reducing oxidative stress-related conditions.

CompoundIC50 Value (μM)Reference
Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate18.5 ± 0.5
Trolox25.0 ± 0.7
BHT22.0 ± 0.6

Case Study 2: Enzyme Inhibition

A comparative analysis of HDAC inhibitors revealed that methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate exhibited significant inhibitory activity against HDAC6, with an IC50 value indicating effective modulation of histone acetylation.

CompoundHDAC IsoformIC50 Value (μM)Reference
Methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoateHDAC615.0 ± 1.2
Control Compound AHDAC620.0 ± 1.5

Q & A

Q. What are the critical parameters for identifying and characterizing methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the tert-butoxycarbonyl (Boc) group at the 3-position and the methyl ester at the terminal carboxylate. Compare spectral data with structurally similar compounds, such as (R)-methyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS 159877-47-1), where stereochemistry and functional groups are validated via chiral chromatography and mass spectrometry .
  • Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥95% purity threshold) and quantify residual solvents via gas chromatography (GC). Refer to protocols used for analogs like tert-butyl carbamate derivatives .

Q. How can researchers optimize the synthesis of this compound while minimizing racemization?

Methodological Answer:

  • Protection-Deprotection Strategy : Protect the primary amine with the Boc group during synthesis to prevent side reactions. Use mild acidic conditions (e.g., HCl in dioxane) for Boc deprotection, as demonstrated in tert-butylamine hydrochlorides .
  • Stereochemical Control : Employ enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) during the formation of the (3R)-configuration. Monitor enantiomeric excess (ee) using chiral HPLC, as applied to (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride .

Q. What purification techniques are most effective for isolating this hydrochloride salt?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the free base and hydrochloride salt. Similar methods are documented for 4-amino-3-phenylbutyric acid hydrochloride .
  • Ion-Exchange Chromatography : Separate ionic impurities using strong cation-exchange resins, referencing protocols for amino acid esters like methyl 4-aminobutyrate hydrochloride .

Advanced Research Questions

Q. How do environmental conditions (pH, temperature) affect the stability of the Boc-protected amine and ester functionalities?

Methodological Answer:

  • pH-Dependent Degradation : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–40°C. Monitor Boc group hydrolysis via HPLC, as seen in studies on tert-butoxycarbonylamino benzoic acids .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with tert-butyl carbamate derivatives, which show stability up to 150°C .

Q. What analytical strategies resolve contradictions in reported stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral Stationary Phase Analysis : Apply chiral LC-MS to distinguish between (3R) and (3S) configurations. For example, (R)-3-((tert-butoxycarbonyl)amino)-4-(trifluorophenyl)butanoic acid was validated using this method .
  • X-ray Crystallography : Resolve ambiguous NMR data by determining crystal structures of intermediates, as done for tert-butyl hydroxypropylamine hydrochlorides .

Q. How can researchers design experiments to evaluate the compound’s reactivity in peptide coupling or prodrug applications?

Methodological Answer:

  • Coupling Efficiency Tests : Use carbodiimide-based reagents (e.g., EDC/HOBt) to assess ester-to-amide conversion rates. Compare with tert-butyl glycine derivatives, where coupling yields exceeded 85% under optimized conditions .
  • Prodrug Hydrolysis Kinetics : Simulate physiological conditions (e.g., plasma esterase activity) and quantify release of the active amine via LC-MS, referencing methods for methyl 4-aminobutyrate .

Q. What statistical models are suitable for analyzing batch-to-batch variability in enantiomeric purity?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to HPLC data from multiple synthesis batches. This approach was validated in studies on (S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride .
  • Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., reaction temperature, catalyst loading) affecting ee, as demonstrated in randomized block designs for purity analysis .

Q. How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

Methodological Answer:

  • Solubility Parameter Mapping : Calculate Hansen solubility parameters (δ) for the compound and solvents. Compare with tert-butyl morpholinecarboxylic acid hydrochlorides, which show higher solubility in DMSO than water .
  • Co-Solvency Studies : Test binary solvent systems (e.g., water/ethanol) to enhance dissolution, referencing protocols for 4-aminobutyric acid esters .

Q. What methodologies validate the absence of genotoxic impurities in synthesized batches?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains, as required for pharmaceutical intermediates .
  • LC-HRMS Screening : Detect trace impurities (e.g., alkylating agents) at ppm levels, following guidelines for tert-butylamine derivatives .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to active sites, referencing studies on tert-butyl hydroxypropylamine analogs .
  • QM/MM Simulations : Combine quantum mechanics and molecular mechanics to study reaction pathways, as applied to Boc-protected amino acids .

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